Cas no 2176069-11-5 (2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide)

2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide
- AKOS040704724
- F6571-2360
- 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methoxybenzamide
- 2176069-11-5
- 2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methoxybenzamide
- 2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide
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- Inchi: 1S/C16H22BrNO4/c1-21-12-4-5-14(17)13(10-12)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20)
- InChI Key: UYQNPFAHQMVPMA-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(NCC1(CCCC1)OCCO)=O)OC
Computed Properties
- Exact Mass: 371.07322g/mol
- Monoisotopic Mass: 371.07322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 2.1
2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-2360-10μmol |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-15mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-5mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-40mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-3mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-4mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-30mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-25mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-20mg |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6571-2360-20μmol |
2-bromo-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-5-methoxybenzamide |
2176069-11-5 | 20μmol |
$79.0 | 2023-09-08 |
2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide
Introduction to 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide (CAS No. 2176069-11-5)
2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide, identified by its CAS number 2176069-11-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzamide derivatives, which are well-known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.
The molecular structure of 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide consists of a benzamide core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The presence of these functional groups contributes to its distinct chemical reactivity and biological interactions. Additionally, the compound features a cyclopentylmethyl side chain linked to a hydroxyethoxy group, which further enhances its molecular complexity and potential for interaction with biological targets.
In recent years, there has been a growing interest in developing novel benzamide derivatives as therapeutic agents. The structural features of 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide make it a promising candidate for further investigation in drug discovery. Specifically, the bromine atom and the hydroxyethoxy-substituted cyclopentylmethyl group are believed to play crucial roles in modulating its biological activity.
Current research in the field of medicinal chemistry has focused on leveraging the structural diversity of benzamide derivatives to identify compounds with enhanced efficacy and reduced toxicity. The< strong> 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide molecule represents an intriguing example of such structural diversity. Its unique combination of functional groups suggests potential applications in treating various diseases, particularly those involving inflammatory and proliferative processes.
One of the most compelling aspects of 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide is its potential as a scaffold for developing new drugs. The presence of multiple reactive sites allows for selective modifications that can fine-tune its pharmacological properties. For instance, the bromine atom can be used as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug development to introduce new functional groups.
The hydroxyethoxy-substituted cyclopentylmethyl group is another key feature that contributes to the compound's complexity and potential biological activity. This moiety can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. In particular, studies have suggested that this type of structural motif may have inhibitory effects on certain enzymes involved in inflammation and cancer progression.
In terms of biological activity, preliminary studies on 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide have shown promising results in vitro. The compound has demonstrated inhibitory activity against several enzymes known to be involved in inflammatory pathways, such as COX-2 and LOX. These findings suggest that it may have therapeutic potential in conditions characterized by excessive inflammation.
Furthermore, the< strong> 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide molecule may also exhibit anticancer properties. Research has indicated that benzamide derivatives can interfere with critical signaling pathways involved in cancer cell proliferation and survival. The unique structural features of this compound could potentially enhance its ability to target these pathways effectively.
The synthesis of< strong> 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine atom at the 2-position of the benzamide core is typically achieved through electrophilic aromatic substitution reactions. Subsequent functionalization of the cyclopentylmethyl group with the hydroxyethoxy moiety involves nucleophilic substitution reactions.
The methoxy group at the 5-position is usually incorporated during the initial synthesis or through subsequent modifications. Each step in the synthesis must be rigorously controlled to avoid unwanted side reactions that could compromise the integrity of the final product. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for monitoring reaction progress and confirming product purity.
In conclusion, 2-bromo-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}-5-methoxybenzamide (CAS No. 2176069-11-5) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases, particularly those involving inflammatory and proliferative processes. Ongoing research continues to explore its pharmacological properties and synthetic pathways, paving the way for future clinical applications.
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